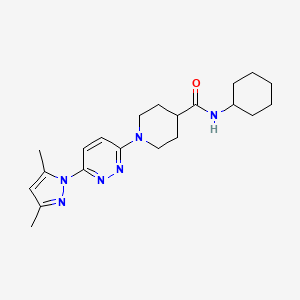
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H30N6O and its molecular weight is 382.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N6O with a molecular weight of approximately 382.5 g/mol. The compound features a cyclohexyl group, a piperidine moiety, and a pyridazine ring substituted with a pyrazole, which contribute to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O |
| Molecular Weight | 382.5 g/mol |
| Structural Features | Cyclohexyl, Piperidine, Pyridazine, Pyrazole |
Pharmacological Properties
The compound exhibits significant potential as an inhibitor of various protein kinases. Related compounds have shown effects on platelet aggregation and may act as reversible antagonists for specific receptors such as P2Y12, involved in platelet activation and aggregation processes.
Key Biological Activities:
- Inhibition of Protein Kinases : The structure suggests potential inhibitory activity against kinases implicated in various diseases.
- Antiplatelet Activity : Similar compounds have been noted for their ability to inhibit platelet aggregation, indicating possible cardiovascular applications.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Modifications to either the pyrazole or pyridazine components can lead to variations in potency and selectivity against target proteins .
| Compound Comparison | Structure Features | Biological Activity |
|---|---|---|
| Target Compound | Cyclohexyl + Piperidine + Pyridazine + Pyrazole | Potential P2Y12 antagonist |
| Similar Compound 1 | Lacks cyclohexane group | Lower activity |
| Similar Compound 2 | Different receptor targets | Varies based on structural changes |
Example Study
A study on related pyrazole derivatives revealed that modifications increased their cytotoxicity against human tumor cell lines significantly. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), suggesting that structural optimization can enhance therapeutic efficacy .
Propriétés
IUPAC Name |
N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-14-16(2)27(25-15)20-9-8-19(23-24-20)26-12-10-17(11-13-26)21(28)22-18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUQDICOIHXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














